2-Methyl-tetrahydro-pyran-4-OL

Lipophilicity Medicinal Chemistry ADME

2-Methyl-tetrahydro-pyran-4-OL (CAS 89791-47-9, C6H12O2, MW 116.16 g/mol) is a racemic mixture of a chiral secondary alcohol featuring a saturated tetrahydropyran (oxane) ring with a methyl substituent at the 2-position and a hydroxyl group at the 4-position. As a representative member of the substituted tetrahydropyran-4-ol class, this compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, fragrance synthesis, and agrochemical development.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 89791-47-9
Cat. No. B1311621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-tetrahydro-pyran-4-OL
CAS89791-47-9
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1CC(CCO1)O
InChIInChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3
InChIKeyZHPKAPJNEIKPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-tetrahydro-pyran-4-OL (CAS 89791-47-9): Properties and Role as a Tetrahydropyran Building Block


2-Methyl-tetrahydro-pyran-4-OL (CAS 89791-47-9, C6H12O2, MW 116.16 g/mol) is a racemic mixture of a chiral secondary alcohol featuring a saturated tetrahydropyran (oxane) ring with a methyl substituent at the 2-position and a hydroxyl group at the 4-position [1]. As a representative member of the substituted tetrahydropyran-4-ol class, this compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, fragrance synthesis, and agrochemical development. Its structural features impart a characteristic lipophilicity profile (LogP ~0.55) and moderate hydrogen-bonding capacity (HBA 2, HBD 1, PSA 29.5 Ų), positioning it as a moderately polar, semi-volatile building block .

Why 2-Methyl-tetrahydro-pyran-4-OL Cannot Be Replaced by Unsubstituted or 4-Methyl Analogs


In-class substitution with unsubstituted tetrahydropyran-4-ol or 4-methyltetrahydropyran-4-ol is chemically and biophysically invalid for applications requiring a specific lipophilic-hydrophilic balance or a sterically defined 2-substituent. The 2-methyl group in 2-Methyl-tetrahydro-pyran-4-OL increases calculated logP from approximately -0.44 (unsubstituted) to ~0.55, representing a > 10-fold increase in octanol-water partition coefficient that fundamentally alters membrane permeability and phase-transfer behavior . Furthermore, the 2-methyl substituent introduces stereochemical complexity absent in 4-substituted analogs, enabling chiral resolution for asymmetric synthesis that is unattainable with simpler building blocks [1].

Quantitative Differentiation of 2-Methyl-tetrahydro-pyran-4-OL Against Tetrahydropyran-4-ol Analogs


Lipophilicity Enhancement via 2-Methyl Substitution: 2-Methyl-tetrahydro-pyran-4-OL vs. Tetrahydropyran-4-ol

2-Methyl-tetrahydro-pyran-4-OL exhibits significantly higher lipophilicity compared to the unsubstituted parent tetrahydropyran-4-ol. The calculated logP (XLogP3) for 2-Methyl-tetrahydro-pyran-4-OL is 0.55 [1], whereas tetrahydropyran-4-ol has an estimated logP of -0.44 . This represents a difference of approximately 0.99 log units, corresponding to a nearly 10-fold increase in octanol-water partition coefficient.

Lipophilicity Medicinal Chemistry ADME

Lipophilicity Comparison with 4-Methyltetrahydropyran-4-ol: Similar logP but Distinct Substituent Position

2-Methyl-tetrahydro-pyran-4-OL and 4-methyltetrahydropyran-4-ol share nearly identical calculated logP values (0.55 vs. 0.55, respectively) [1]. However, the positional difference of the methyl group fundamentally alters the steric environment around the reactive hydroxyl group. In 2-methyltetrahydropyran-4-ol, the methyl group is located on the carbon adjacent to the ring oxygen, influencing the conformation of the tetrahydropyran ring and the accessibility of the 4-hydroxyl group. This positional isomerism can lead to distinct reactivity and binding affinities in biological systems.

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

Acidity Comparison: pKa of 2-Methyl-tetrahydro-pyran-4-OL vs. Tetrahydropyran-4-ol

The predicted pKa of the hydroxyl proton in 2-Methyl-tetrahydro-pyran-4-OL is 14.63 ± 0.40 , whereas the unsubstituted tetrahydropyran-4-ol has a predicted pKa of 14.61 ± 0.20 [1]. The difference of 0.02 pKa units is not statistically significant given the reported error margins, indicating that the 2-methyl substituent exerts minimal electronic influence on the acidity of the 4-hydroxyl group in this six-membered ring system.

Acidity pKa Physicochemical Properties

Stereoselective Reduction Outcomes: 2-Methyl-tetrahydro-pyran-4-one Reduction Yields Distinct Stereoisomer Ratios

Reduction of 2-methyltetrahydropyran-4-one with various borohydride reagents yields specific stereoisomer ratios of the resulting 2-methyltetrahydropyran-4-ol. While exact quantitative ratios are not fully detailed in the abstract, the study by Wigfield and Feiner (1978) explicitly demonstrates that L-Selectride reduction predominantly produces the equatorial alcohol, and the product ratios differ from those observed with 3-methylcyclohexanone, highlighting the influence of the ring oxygen on stereochemical outcome [1]. This stereochemical control is essential for applications requiring specific diastereomeric purity.

Stereochemistry Asymmetric Synthesis Reduction

Patent-Protected Scalable Synthesis: BASF Process for 2-Substituted Tetrahydropyranols

BASF SE has patented a process for the preparation and isolation of 2-substituted 4-hydroxy-4-methyltetrahydropyrans, including 2-Methyl-tetrahydro-pyran-4-OL derivatives, by reacting 3-methylbut-3-en-1-ol with aldehydes in the presence of a strongly acidic cation exchanger and water [1]. This patented method offers a commercially viable, scalable route compared to traditional laboratory-scale syntheses (e.g., Diels-Alder or Grignard approaches) that often suffer from lower yields, hazardous reagents, or challenging purification. The patent explicitly claims improved isolation using dividing wall column distillation at reduced pressure (up to 500 mbar), enabling higher purity and yield at industrial scale.

Process Chemistry Scalable Synthesis Industrial Production

Application as a Key Intermediate for LRRK2 Inhibitors: 2-Methyl-tetrahydro-pyran-4-OL vs. Unsubstituted Analogs

2-Methyl-tetrahydro-pyran-4-OL, specifically the (2R,4R)-stereoisomer, has been identified as a key building block in the synthesis of novel imidazo[4,5-c]quinoline derivatives that act as LRRK2 inhibitors . LRRK2 kinase is a validated target for Parkinson's disease. Unsubstituted tetrahydropyran-4-ol or 4-methyltetrahydropyran-4-ol lack the specific stereochemical and steric requirements for this pharmacophore. This application highlights a high-value, target-specific use case that cannot be fulfilled by generic tetrahydropyran-4-ol analogs.

LRRK2 Parkinson's Disease Medicinal Chemistry

High-Value Application Scenarios for 2-Methyl-tetrahydro-pyran-4-OL Based on Differential Evidence


Lead Optimization in CNS Drug Discovery Requiring Controlled Lipophilicity

In CNS drug discovery, achieving an optimal logP range (typically 1-3) is critical for blood-brain barrier penetration while maintaining aqueous solubility. The logP of 0.55 for 2-Methyl-tetrahydro-pyran-4-OL places it in an ideal range for CNS-active compounds, whereas the unsubstituted analog (logP -0.44) is excessively hydrophilic, risking poor membrane permeability [1]. Researchers developing LRRK2 inhibitors for Parkinson's disease or other neurological targets should prioritize 2-Methyl-tetrahydro-pyran-4-OL to ensure favorable ADME properties while maintaining synthetic tractability .

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The 2-methyl group introduces a chiral center, allowing for stereoselective transformations. Studies demonstrate that reduction of the corresponding ketone with L-Selectride yields predominantly the equatorial alcohol, enabling access to specific diastereomers required for asymmetric synthesis [2]. This stereochemical control is essential for synthesizing enantiopure active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity. Researchers requiring defined stereochemistry should select 2-Methyl-tetrahydro-pyran-4-OL over non-chiral tetrahydropyran-4-ol analogs.

Industrial-Scale Production of Fragrance and Flavor Intermediates

The BASF-patented process for synthesizing 2-substituted tetrahydropyranols using solid acid catalysis and advanced distillation provides a scalable, high-yield route to 2-Methyl-tetrahydro-pyran-4-OL [3]. This route avoids hazardous reagents and simplifies purification, making it economically viable for producing intermediates for fragrance esters (e.g., fruity, floral notes) at industrial scale. Procurement for large-volume fragrance synthesis should leverage this scalable manufacturing process, which is not available for many other tetrahydropyran-4-ol derivatives.

Synthesis of LRRK2 Inhibitors for Parkinson's Disease Research

2-Methyl-tetrahydro-pyran-4-OL, particularly the (2R,4R)-stereoisomer, is a key intermediate in the synthesis of imidazo[4,5-c]quinoline LRRK2 inhibitors, a class of compounds under investigation for Parkinson's disease . The specific 2-methyl substitution pattern is required to achieve the correct molecular geometry for binding to the LRRK2 kinase domain. Unsubstituted or 4-methyl analogs are structurally incompatible with the target pharmacophore. This scenario represents a high-value, niche application where substitution with a generic analog would result in synthetic failure or inactive compounds.

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